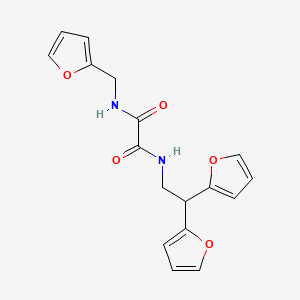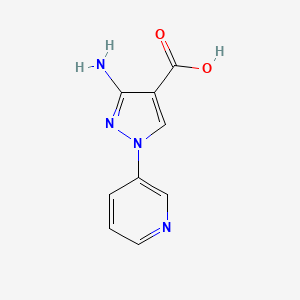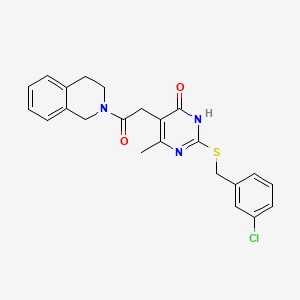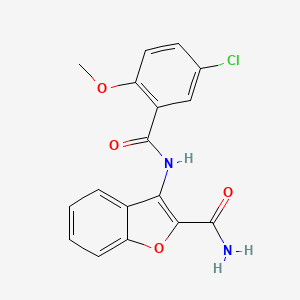![molecular formula C15H22N6O2 B2599675 N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide CAS No. 1333539-33-5](/img/structure/B2599675.png)
N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide is a complex organic compound featuring a cyano group, a cyclopropyl group, a triazole ring, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Cyano Group: The cyano group is usually introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a cyanide ion.
Construction of the Triazole Ring:
Formation of the Morpholine Ring: The morpholine ring is typically formed through nucleophilic substitution reactions involving epoxides and secondary amines.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using amide bond formation reactions facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and morpholine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The triazole and morpholine rings can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Conversion of the cyano group to primary amines.
Substitution: Introduction of various functional groups onto the triazole or morpholine rings.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, the compound’s triazole ring and morpholine moiety are of interest due to their potential interactions with biological macromolecules. This makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine
Medically, the compound could be explored for its potential as a pharmaceutical agent. The triazole ring is a common motif in many drugs, suggesting possible applications in antifungal, antibacterial, or anticancer therapies.
Industry
Industrially, the compound could be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or binding to receptors, disrupting normal cellular processes. The cyano group and triazole ring could interact with active sites of enzymes, while the morpholine ring might enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(1-cyano-1-cyclopropylethyl)-2-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
- N-(1-cyano-1-cyclopropylethyl)-2-(8-fluoro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)acetamide
- N-[(1R)-1-cyano-1-cyclopropylethyl]-2-{[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
Compared to these similar compounds, N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide is unique due to its specific combination of functional groups. The presence of both a triazole ring and a morpholine ring in the same molecule provides a distinctive set of chemical properties and potential biological activities, making it a versatile compound for various applications.
特性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-15(9-16,12-2-3-12)19-14(22)8-20-4-5-23-13(6-20)7-21-11-17-10-18-21/h10-13H,2-8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTJMCUMENMVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCOC(C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2599592.png)
![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B2599593.png)

![N-(2,6-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2599595.png)


![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2599604.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1-propanesulfonamide](/img/structure/B2599605.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2599606.png)
![ethyl 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2599607.png)
![diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate](/img/structure/B2599609.png)

![2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2599612.png)
![4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile](/img/structure/B2599613.png)
